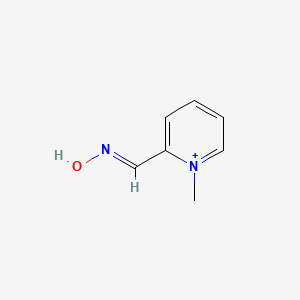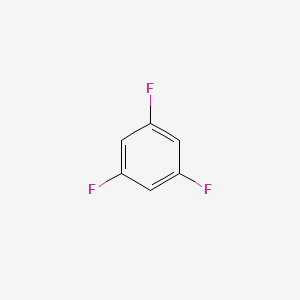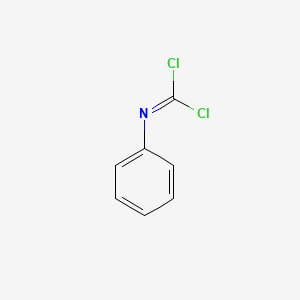
Ethylenimine quinone
描述
Ethylenimine quinone is a chemical compound with the molecular formula C10H10N2O2. It is characterized by the presence of a quinone structure, which is a type of aromatic dione, and ethylenimine groups. Quinones are known for their redox properties and are widely distributed in nature, playing crucial roles in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethylenimine quinone typically involves the reaction of quinone derivatives with ethylenimine. One common method is the cyclization of quinone with ethylenimine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, with the presence of a catalyst like molecular iodine to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the continuous flow process, where the reactants are continuously fed into a reactor. This method ensures a consistent yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .
化学反应分析
Types of Reactions: Ethylenimine quinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions due to the electrophilic nature of the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .
科学研究应用
Ethylenimine quinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a redox mediator in various chemical reactions.
Biology: It plays a role in studying redox biology and cellular respiration due to its electron transfer properties.
Medicine: It is investigated for its potential use in anticancer therapies due to its ability to generate reactive oxygen species.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds
作用机制
The mechanism of action of ethylenimine quinone involves its redox properties. It can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones. These reduced forms can generate reactive oxygen species, which can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound’s ability to induce cell death through oxidative damage is studied .
相似化合物的比较
Benzoquinone: Similar in structure but lacks the ethylenimine groups.
Naphthoquinone: Contains a larger aromatic system compared to ethylenimine quinone.
Anthraquinone: Another quinone derivative with a more complex aromatic structure.
Uniqueness: this compound is unique due to the presence of ethylenimine groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2,5-bis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-6-8(12-3-4-12)10(14)5-7(9)11-1-2-11/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJMKCTHJPXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC(=O)C(=CC2=O)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200577 | |
| Record name | Ethylenimine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-62-5 | |
| Record name | 2,5-Diaziridinyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenimine quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenimine quinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylenimine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLENIMINE QUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7BS8U72CE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Quinone I, like other cytotoxic quinones, functions through a redox cycling mechanism. [] This involves the compound undergoing repeated cycles of reduction and oxidation, generating reactive oxygen species (ROS) such as superoxide radicals (O2•-), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). [] These ROS can cause significant damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
ANone: While ROS generated by Quinone I can damage various cellular components, studies suggest that DNA is a primary target. [, ] This is supported by research on similar quinone-based bioreductive alkylating agents, which demonstrated DNA strand break formation upon quinone reduction. []
ANone: Metal ions, particularly those bound to DNA, appear to play a complex role in Quinone I's mechanism of action. Research suggests that metal ions can both exacerbate and protect against the toxic effects of Quinone I. [] They may contribute to ROS generation but also offer a level of protection against superoxide radical damage. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


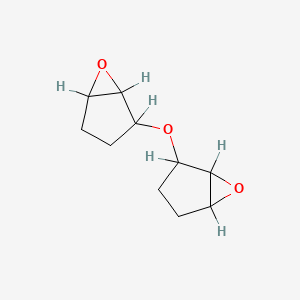
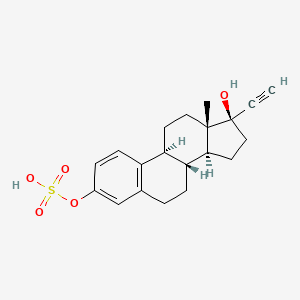
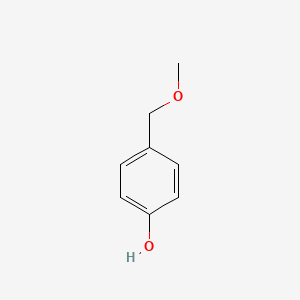
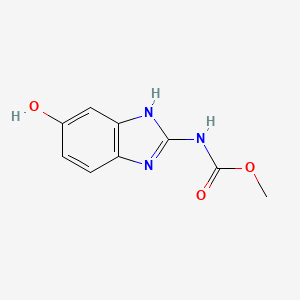
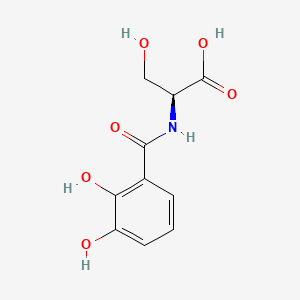

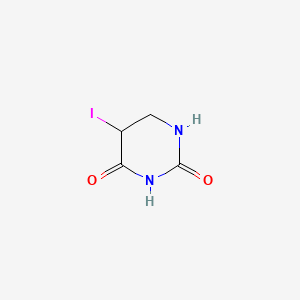
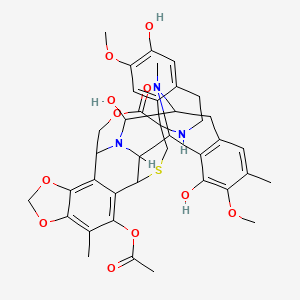
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
